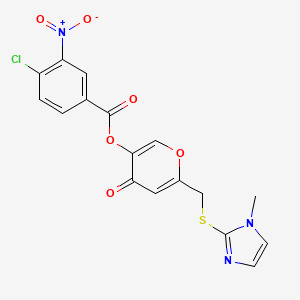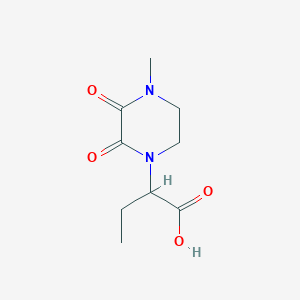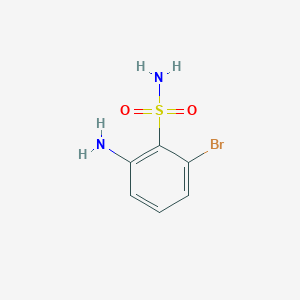
4-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid is a fascinating compound with intriguing chemical properties. Its molecular structure includes a tetrazole ring, a methoxyphenyl group, and a benzoic acid moiety. These structural elements confer a range of reactivity and biological activity, making it a significant subject of study in various fields such as medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid generally involves the following key steps:
Formation of the Tetrazole Ring: : This often involves cyclization reactions where suitable precursors are treated with azide sources under conditions that favor the formation of the tetrazole ring.
Introduction of the Methoxyphenyl Group: : Typically achieved through a substitution reaction where a precursor such as bromobenzene is reacted with a methoxy group donor.
Thiol Addition: : The thiol group is then added through a nucleophilic substitution reaction.
Amidation Reaction: : Finally, the acetamido and benzoic acid groups are introduced via amidation reactions, often using amine and acid chloride or anhydride precursors.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis protocols, ensuring the reaction conditions such as temperature, pressure, and catalysts are optimized for large-scale production. Continuous flow reactors might be utilized to enhance reaction efficiency and product yield.
化学反応の分析
Types of Reactions
4-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid can undergo a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized using common oxidizing agents like hydrogen peroxide or permanganate to form sulfoxides or sulfone derivatives.
Reduction: : Reductive conditions using agents such as lithium aluminum hydride could convert some functional groups into their reduced forms.
Substitution: : Various substitution reactions can occur, especially involving the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituting Reagents: : Halides, nitriles, and various organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions but typically include oxidized forms such as sulfoxides, reduced forms such as primary amines, and substituted derivatives where the aromatic ring has been modified.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique reactive sites, enabling the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological contexts, it is often investigated for its potential as a biochemical probe, given its ability to interact with various biomolecules.
Medicine
Medically, 4-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid shows promise in drug development, particularly as an anti-inflammatory or antimicrobial agent.
Industry
In industrial applications, this compound might be used in the development of specialty chemicals, including those used in coatings, adhesives, and plastics.
作用機序
The mechanism by which 4-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid exerts its effects typically involves interactions with molecular targets such as enzymes or receptors. Its structure allows it to fit into active sites of these proteins, modulating their activity and triggering downstream biological responses. Key pathways might include inhibition of specific enzymes involved in inflammatory processes or binding to bacterial proteins, leading to antimicrobial effects.
類似化合物との比較
When compared to other similar compounds, 4-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid stands out due to its specific structural components, which confer unique chemical reactivity and biological activity.
List of Similar Compounds
2-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid
4-(2-((1-Phenyl-1H-tetrazol-5-yl)thio)acetamido)benzoic acid
2-Methoxy-4-(2-((1H-tetrazol-5-yl)thio)acetamido)benzoic acid
Each of these compounds shares certain structural features with this compound but possesses unique substituents that influence their specific properties and applications.
特性
IUPAC Name |
4-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4S/c1-26-14-5-3-2-4-13(14)22-17(19-20-21-22)27-10-15(23)18-12-8-6-11(7-9-12)16(24)25/h2-9H,10H2,1H3,(H,18,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRPQPQWCGQECB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2896025.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone](/img/structure/B2896026.png)
![5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2896028.png)
![2-[10-(3,5-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol](/img/structure/B2896031.png)


![3-methyl-N-(4-methylbenzyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2896034.png)


![(2E)-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2896039.png)
![7-tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2896042.png)
![N-Methyl-2-oxo-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyridine-3-carboxamide](/img/structure/B2896043.png)

